Cas no 83-31-8 (1,8-Naphthosultone)

1,8-Naphthosultone is a bicyclic sulfonate ester with a fused naphthalene-sultone structure, commonly utilized as a versatile intermediate in organic synthesis. Its rigid framework and reactive sulfonyl group make it valuable for constructing complex heterocyclic compounds, particularly in pharmaceutical and materials chemistry. The compound exhibits high reactivity in nucleophilic substitution and cycloaddition reactions, enabling efficient derivatization. Its stability under controlled conditions ensures reliable handling in synthetic workflows. Researchers favor 1,8-Naphthosultone for its ability to introduce sulfone functionalities into target molecules, enhancing solubility or bioactivity. The product’s well-defined crystalline form facilitates purification and characterization, supporting reproducible results in experimental applications.
1,8-Naphthosultone structure
1,8-Naphthosultone structure
Product Name:1,8-Naphthosultone
CAS No:83-31-8
MF:C10H6O3S
MW:206.217841625214
MDL:MFCD00005937
CID:34285
PubChem ID:87558341
Update Time:2025-06-08

1,8-Naphthosultone Chemical and Physical Properties

Names and Identifiers

    • 1,8-Naphthosultone
    • Naphthalene-1,8-sultone
    • Naphth[1,8-cd]-1,2-oxathiole 2,2-dioxide
    • Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide
    • 1,8-NAPHTHALENESULTONE
    • 1,8-Naphthasultone
    • 1,8-Naphthosulfone
    • 1,8-Naphthosulftone
    • 1:8 NAPHTHOSULTONE
    • 8-Naphthosultone
    • Einecs 201-468-0
    • naphthosultone
    • 8-Hydroxynaphthalene-1-sulfonic Acid Sultone
    • 1-Naphthol-8-sulfonic Acid Sultone
    • NSC 26341
    • {Naphth[1,8-cd]-1,2-oxathiole,} 2,2-dioxide
    • Naphth[1,8-cd]-1,2-oxathiole,2,2-dioxide
    • O10361
    • A864275
    • Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
    • 1,8-Naphthosultone, 98%
    • 2-oxa-3lambda6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide
    • AKOS015913648
    • 83-31-8
    • 1-Naphthalenesulfonic acid, .gamma.-sultone
    • 1-Naphthol-8-sulfonic acid sultone; Naphthalene-1,8-sultone; 8-Hydroxynaphthalene-1-sulfonic acid sultone
    • N0766
    • DTXSID6058891
    • CS-W015330
    • Naphth(1,8-cd)-1,2-oxathiole, 2,2-dioxide
    • C10-H6-O3-S
    • Q-101524
    • NSC26341
    • C10H6O3S
    • 1-Naphthalenesulfonic acid, 8-hydroxy-, .gamma.-sultone
    • Naphth[1,2-oxathiole, 2,2-dioxide
    • AS-49973
    • SCHEMBL1934534
    • naphth [1,8-cd]-1,2-oxathiole-2,2-dioxide
    • NSC-26341
    • FT-0607056
    • MFCD00005937
    • Naphtho[1,8-cd][1,2]oxathiole 2,2-dioxide #
    • 1,8naphthalene sultone
    • 1-Naphthalenesulfonic acid, 8-hydroxy-, γ-sultone
    • NS00038248
    • 2L3F9G2A8E
    • DTXCID1048330
    • sultones
    • 2-OXA-3??-THIATRICYCLO[6.3.1.0?,(1)(2)]DODECA-1(12),4,6,8,10-PENTAENE-3,3-DIONE
    • sultams
    • MDL: MFCD00005937
    • Inchi: 1S/C10H6O3S/c11-14(12)9-6-2-4-7-3-1-5-8(13-14)10(7)9/h1-6H
    • InChI Key: IEIADDVJUYQKAZ-UHFFFAOYSA-N
    • SMILES: O=S1(C2=C3C(=CC=C2)C=CC=C3O1)=O

Computed Properties

  • Exact Mass: 206.00400
  • Monoisotopic Mass: 206.004
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 51.8A^2

Experimental Properties

  • Color/Form: Pale yellow needle crystal
  • Density: 1.6±0.1 g/cm3
  • Melting Point: 156.0 to 160.0 deg-C
  • Boiling Point: 419.5±18.0 °C at 760 mmHg
  • Flash Point: 207.5±21.2 °C
  • Refractive Index: 1.729
  • PSA: 51.75000
  • LogP: 3.00170
  • Solubility: Uncertain.
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

1,8-Naphthosultone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 38
  • Safety Instruction: S22-S28
  • Hazardous Material Identification: Xi
  • Risk Phrases:R38
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1,8-Naphthosultone Customs Data

  • HS CODE:2934991000
  • Customs Data:

    China Customs Code:

    2934991000

    Overview:

    2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1,8-Naphthosultone Pricemore >>

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abcr
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1,8-Naphthosultone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 2

Reaction Conditions
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 3

Reaction Conditions
1.1 Catalysts: SR 732 ;  24 h, 70 °C
2.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
4.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid
Reference
Approaches to anthracyclines: efficient syntheses of substituted naphthylacetonitriles
Parker, Kathlyn A.; et al, Journal of Organic Chemistry, 1980, 45(6), 1149-51

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 9

Reaction Conditions
1.1 Catalysts: SR 732 ;  24 h, 70 °C
1.2 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 10

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
2.2 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 12

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Production Method 13

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
3.1 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

1,8-Naphthosultone Raw materials

1,8-Naphthosultone Preparation Products

1,8-Naphthosultone Suppliers

Amadis Chemical Company Limited
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(CAS:83-31-8)1,8-Naphthosultone
Order Number:A864275
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:45
Price ($):156.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:83-31-8)1,8-Naphthosultone
A864275
Purity:99%
Quantity:25g
Price ($):156.0
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